(4-Bromophenyl)(4-methylpiperazin-1-yl)methanethione
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Overview
Description
(4-Bromophenyl)(4-methylpiperazin-1-yl)methanethione is a compound that features a bromophenyl group and a methylpiperazine moiety linked by a methanethione group
Scientific Research Applications
(4-Bromophenyl)(4-methylpiperazin-1-yl)methanethione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
Target of Action
Compounds with a piperazine moiety are known to interact with a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
It is known that piperazine derivatives can modulate the pharmacokinetic properties of a drug substance .
Biochemical Pathways
Piperazine derivatives are known to be involved in a variety of biochemical pathways due to their broad spectrum of biological activity .
Pharmacokinetics
It is known that the piperazine moiety can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Piperazine derivatives have been found to exhibit a wide range of biological activities, including antibacterial activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromophenyl)(4-methylpiperazin-1-yl)methanethione typically involves a multi-step process. One common method includes the reaction of 4-bromobenzaldehyde with 4-methylpiperazine in the presence of a suitable catalyst to form an intermediate, which is then treated with a sulfur source to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
(4-Bromophenyl)(4-methylpiperazin-1-yl)methanethione can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
Similar Compounds
(4-Bromophenyl)(4-methylpiperazin-1-yl)methanone: Similar structure but with a methanone group instead of methanethione.
(4-Bromophenyl)(4-methylpiperazin-1-yl)ethanone: Contains an ethanone group, differing in the length of the carbon chain.
Uniqueness
(4-Bromophenyl)(4-methylpiperazin-1-yl)methanethione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methanethione group differentiates it from other similar compounds, potentially offering unique reactivity and interactions in various applications .
Properties
IUPAC Name |
(4-bromophenyl)-(4-methylpiperazin-1-yl)methanethione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2S/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(13)5-3-10/h2-5H,6-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTBHIVUVWYCHD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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